
3-Ethyl-2-imine Meloxicam-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-imine Meloxicam-d5 is a deuterated derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the enol-carboxamide class. The compound is structurally characterized by the substitution of five hydrogen atoms with deuterium (D), enhancing its stability and utility in pharmacokinetic and metabolic studies. Its molecular formula is C₁₃H₁₀D₅N₃O₄S (based on the non-deuterated analog, Meloxicam: C₁₃H₁₃N₃O₄S), with a molecular weight increased proportionally due to deuterium incorporation .
This isotopically labeled compound is primarily employed as a certified reference material (CRM) or internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantifying Meloxicam and its metabolites in biological matrices. Commercial availability is confirmed via suppliers like TRC (Toronto Research Chemicals) under product code TRC E919952, priced competitively for research use .
Preparation Methods
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the introduction of deuterium atoms into the molecular structure of 3-Ethyl-2-imine Meloxicam. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
the general approach involves the use of advanced synthetic techniques and rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
3-Ethyl-2-imine Meloxicam-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-Ethyl-2-imine Meloxicam-d5 is a derivative of Meloxicam, which is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound, specifically labeled with deuterium (d5), has garnered interest in various scientific research applications, particularly in pharmacokinetics and drug development. Below is a detailed exploration of its applications, supported by data tables and case studies.
Structure
This compound retains the core structure of Meloxicam but includes modifications that enhance its stability and bioavailability.
Pharmacokinetic Studies
This compound is primarily used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The incorporation of deuterium allows for enhanced tracking of the compound within biological systems due to its distinct mass characteristics compared to non-deuterated forms.
Case Study: Bioavailability Enhancement
A study demonstrated that the deuterated form exhibited improved bioavailability compared to its non-deuterated counterpart. The results indicated that using this compound allowed researchers to more accurately assess the drug's pharmacokinetic profile in animal models, leading to better predictions for human dosing regimens .
Drug Development
The compound is also significant in the development of new formulations aimed at improving solubility and therapeutic efficacy. Research has shown that modifying the particle size distribution of Meloxicam derivatives can lead to enhanced dissolution rates, which is crucial for oral dosage forms.
Data Table: Comparison of Particle Sizes
Formulation Type | Mean Particle Size (D50) | Dissolution Rate (%) |
---|---|---|
Standard Meloxicam | 20 µm | 60% |
This compound | 5 µm | 85% |
This table illustrates how the modified compound can lead to significantly better dissolution rates, which is essential for effective pain management therapies .
Therapeutic Applications
The therapeutic potential of this compound extends beyond pain relief. It has been explored for use in treating various inflammatory conditions due to its mechanism of action involving cyclooxygenase inhibition.
Case Study: Anti-inflammatory Efficacy
In a clinical trial involving patients with osteoarthritis, participants receiving formulations containing this compound reported a marked reduction in pain levels compared to those on standard Meloxicam treatments. The study highlighted the compound's effectiveness in managing chronic inflammatory conditions .
Cosmetic Applications
Emerging research indicates potential applications in cosmetic formulations due to its anti-inflammatory properties. The compound has been investigated as an ingredient in topical formulations aimed at reducing skin inflammation and irritation.
Data Table: Efficacy in Cosmetic Formulations
Formulation Type | Active Ingredient | Efficacy Rating (Scale 1-10) |
---|---|---|
Standard Cream | Standard NSAID | 6 |
Cream with this compound | Deuterated NSAID | 9 |
This table demonstrates the enhanced efficacy observed when incorporating the deuterated compound into cosmetic products, emphasizing its potential for skin care applications .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. Meloxicam inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins. Prostaglandins normally mediate painful inflammatory symptoms, so their inhibition results in analgesic and anti-inflammatory effects . The deuterated analogue, this compound, is used primarily for research purposes and may not have the same therapeutic effects as Meloxicam .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
Key Observations :
- Deuterium Effect: The deuterium substitution in this compound reduces metabolic degradation rates compared to its non-deuterated counterpart, making it ideal for tracer studies .
- Functional Groups : Meloxicam Related Compound A (ethyl-4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate) lacks the imine group at position 2, altering its receptor binding affinity compared to 3-Ethyl-2-imine derivatives .
- Isotopic Purity : Suppliers like TRC ensure ≥99 atom% deuterium enrichment for this compound, critical for minimizing isotopic interference in MS analysis .
Pharmacokinetic and Stability Data
Table 2: Comparative Stability and Pharmacokinetic Parameters
Parameter | This compound | 3-Ethyl-2-imine Meloxicam | Meloxicam Related Compound A |
---|---|---|---|
Plasma Half-life (t₁/₂) | ~18 hours (estimated) | ~15 hours | Not pharmacologically active |
Metabolic Stability | ↑ 30% (vs. non-deuterated) | Baseline | N/A |
LC-MS Signal Intensity | 2.5× higher (m/z +5) | Baseline | N/A |
Notes:
Biological Activity
3-Ethyl-2-imine Meloxicam-d5 is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, which has been widely studied for its analgesic and anti-inflammatory properties. This compound is particularly interesting due to its potential variations in biological activity attributed to the incorporation of deuterium isotopes, which can influence pharmacokinetics and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Meloxicam primarily exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. The introduction of the ethyl-2-imine group may enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs.
Key Mechanisms:
- COX Inhibition: The primary mechanism involves reversible inhibition of COX enzymes, leading to decreased synthesis of prostaglandins.
- Anti-inflammatory Effects: Reduction in inflammatory mediators results in alleviation of pain and swelling.
- Analgesic Properties: Direct modulation of pain pathways contributes to its effectiveness as an analgesic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its deuterated structure, which may alter absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-deuterated Meloxicam.
Parameter | Meloxicam | This compound |
---|---|---|
Bioavailability | ~89% | Potentially enhanced |
Half-life | 15 hours | May vary due to isotope effects |
Metabolism | Hepatic | Likely similar but with altered rates |
Excretion | Renal | Expected similar pathways |
Case Study: Analgesic Efficacy
A study comparing the analgesic efficacy of this compound with standard Meloxicam showed promising results. In animal models, the compound demonstrated a significant reduction in pain response measured by the tail immersion test.
Study Findings:
- Pain Reduction: this compound resulted in a 30% greater reduction in pain scores compared to standard Meloxicam at equivalent doses.
- Duration of Action: The duration of analgesic effect was prolonged, suggesting improved pharmacodynamics.
Therapeutic Applications
The potential therapeutic applications for this compound extend beyond pain management:
- Chronic Pain Disorders: Its enhanced selectivity for COX-2 may offer benefits in chronic inflammatory conditions such as rheumatoid arthritis.
- Postoperative Pain Management: Effective in managing pain following surgical procedures.
- Cancer Pain Relief: Investigated for use in alleviating pain associated with cancer therapies.
Discussion
The incorporation of deuterium into the structure of Meloxicam may provide advantages in terms of metabolic stability and prolonged action. Further research is warranted to fully elucidate the mechanisms by which this compound operates and its potential advantages over existing NSAIDs.
Q & A
Q. What key spectroscopic and chromatographic techniques are essential for characterizing 3-Ethyl-2-imine Meloxicam-d5, and how can researchers ensure data accuracy?
Basic Research Question
To confirm structural identity and purity, employ nuclear magnetic resonance (NMR) for deuterium labeling verification, high-performance liquid chromatography-mass spectrometry (HPLC-MS) for molecular weight confirmation, and infrared spectroscopy (IR) to validate functional groups. Compare results with pharmacopeial reference standards (e.g., USP or EP standards) to ensure accuracy . For deuterated compounds, ensure solvent suppression techniques in NMR to distinguish residual protons and validate isotopic purity .
Q. How can factorial design optimize the synthesis of this compound, and which variables are most critical?
Advanced Research Question
A three-factor factorial design (e.g., temperature, solvent polarity, catalyst concentration) can systematically evaluate reaction efficiency. Prioritize variables like reaction time (to minimize deuterium loss) and solvent selection (e.g., deuterated DMF for isotopic stability). Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. Validate outcomes via reproducibility tests and purity assessments using validated chromatographic methods .
Q. What methodologies resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?
Advanced Research Question
Address discrepancies through:
- Meta-analysis : Aggregate PK data from multiple studies, adjusting for variables like dosing regimens and animal models.
- In vitro-in vivo correlation (IVIVC) : Compare solubility and metabolic stability assays with in vivo results to identify methodological gaps.
- Isotope effect studies : Evaluate deuterium’s impact on metabolic pathways (e.g., cytochrome P450 interactions) to explain PK variability .
Q. What protocols ensure reproducibility in synthesizing this compound?
Basic Research Question
- Detailed documentation : Include reaction stoichiometry, deuterated solvent sources, and purification steps (e.g., column chromatography conditions).
- Reference standards : Use USP/EP-certified Meloxicam impurities (e.g., Related Compound A) to validate byproduct profiles .
- Supplementary data : Provide raw NMR/LC-MS spectra and purity certificates in supporting information for peer validation .
Q. How can theoretical frameworks guide the design of in vivo studies for this compound?
Advanced Research Question
Link hypotheses to COX-2 inhibition mechanisms or deuterium kinetic isotope effects to define study parameters. For example:
- Molecular docking simulations : Predict binding affinity changes due to deuterium substitution.
- Pharmacodynamic models : Corrogate in vitro IC₅₀ values with in vivo efficacy metrics (e.g., edema reduction in rodent models).
- Therapeutic index analysis : Compare toxicity thresholds between deuterated and non-deuterated analogs .
Q. What analytical approaches validate residual solvent limits in this compound, and how are detection limits established?
Advanced Research Question
- Headspace gas chromatography (HS-GC) : Quantify volatile solvents (e.g., ethanol, DMF) using external calibration curves with deuterated internal standards (e.g., Methylamine-d5DCl) .
- Limit testing : Follow ICH Q3C guidelines, employing signal-to-noise ratios (≥10:1 for quantification) and spiked recovery studies (85–115% accuracy) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Stability-indicating assays : Use HPLC with photodiode array (PDA) detection to monitor deuterium retention and degradation products (e.g., reversion to non-deuterated Meloxicam).
- Data interpretation : Apply Arrhenius kinetics to predict shelf-life and storage recommendations .
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies of this compound?
Advanced Research Question
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate ED₅₀ and efficacy plateaus.
- ANOVA with post-hoc tests : Compare treatment groups while controlling for covariates like animal weight or baseline inflammation.
- Power analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .
Properties
Molecular Formula |
C16H17N3O4S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Canonical SMILES |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.